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Compound of Interest

Compound Name: SRT 2104

Cat. No.: B1681106 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to optimizing the dosage of SRT2104, a selective

SIRT1 activator, while minimizing potential off-target effects. This resource offers

troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols,

and an overview of the SRT2104 signaling pathway.

Frequently Asked Questions (FAQs)
Q1: What is SRT2104 and what is its primary mechanism of action?

SRT2104 is a small molecule activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[1]

[2][3] Its primary mechanism involves binding to the N-terminus of the SIRT1 enzyme, which

leads to an allosteric activation. This enhances the deacetylation of various protein substrates,

influencing numerous cellular processes including inflammation, metabolism, and cellular

stress responses.[4]

Q2: What are the known off-target effects of SRT2104?

While SRT2104 is described as a "highly selective" SIRT1 activator, the complete quantitative

data from broad-panel off-target screening is not publicly available. One study mentions that

SRT2104 showed minimal activity against a panel of over 180 kinases, GPCRs, nuclear

receptors, ion channels, and enzymes in an unpublished in vitro profiling study.[1] However,

related sirtuin-activating compounds (STACs) have been reported to have off-target effects on
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various proteins, including AMPK. Therefore, it is crucial for researchers to empirically

determine potential off-target effects in their specific experimental system.

Q3: What are the common adverse effects observed in clinical trials with SRT2104?

In human clinical trials, SRT2104 has been generally well-tolerated.[1][2] The most commonly

reported adverse events were mild to moderate and included headache, dizziness, upper

respiratory tract infection, and gastrointestinal symptoms such as flatulence, nausea, and

diarrhea.[5]

Q4: How does the formulation and administration of SRT2104 affect its bioavailability and

efficacy?

SRT2104 has shown low oral bioavailability, which can be highly variable among individuals.[2]

[6] Studies have demonstrated a significant "food effect," where administration with food can

increase exposure up to four-fold.[1] This is an important consideration for in vivo experiments

to ensure maximal and consistent exposure.

Q5: What is the controversy surrounding the in vitro assays for SIRT1 activators like SRT2104?

A significant point of discussion in the field is the potential for artificial activation of SIRT1 in

certain in vitro assays. Early studies often used peptide substrates with a covalently attached

fluorophore. It was later discovered that some sirtuin-activating compounds, including those

related to SRT2104, may not activate SIRT1 with native peptide substrates lacking a

fluorophore.[7] It is hypothesized that the activators may interact with the fluorophore itself,

leading to an apparent increase in SIRT1 activity. Researchers should be cautious when

interpreting results from such assays and are encouraged to use multiple, label-free methods

to confirm SIRT1 activation.
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Issue Potential Cause Recommended Action

Inconsistent results between

experiments

High inter-subject variability in

drug exposure.[5]

For in vivo studies, consider

the "food effect" and

administer SRT2104 with a

standardized diet to improve

consistency.[1] For in vitro

studies, ensure precise and

consistent dosing.

Observed phenotype does not

correlate with known SIRT1

pathways

Potential off-target effects.

1. Perform a dose-response

curve: Determine if the

phenotype is observed at

concentrations significantly

higher than the EC1.5 for

SIRT1 activation (reported as

450 nM).[8] 2. Use a

structurally unrelated SIRT1

activator: Compare the effects

with another known SIRT1

activator. 3. Genetic validation:

Use SIRT1 knockdown

(siRNA/shRNA) or knockout

models to confirm that the

observed effect is SIRT1-

dependent.

High background in in vitro

SIRT1 activity assays

Assay artifact due to

fluorophore-tagged substrates.

1. Use a label-free assay:

Employ methods like mass

spectrometry or HPLC to

measure the deacetylation of a

native peptide substrate. 2.

Confirm with a cellular assay:

Measure the deacetylation of a

known cellular SIRT1 target

(e.g., p53, NF-κB) via Western

blot.
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Toxicity or unexpected cell

death at higher concentrations

Off-target effects or compound

precipitation.

1. Perform a cell viability assay

(e.g., MTT, LDH): Determine

the cytotoxic concentration

range of SRT2104 in your cell

line. 2. Visually inspect for

compound precipitation:

Ensure complete solubilization

of SRT2104 in your culture

medium.

Quantitative Data on SRT2104 Dosage and
Selectivity
While comprehensive, publicly available data on the off-target profile of SRT2104 is limited, the

following table summarizes key quantitative parameters from published studies. Researchers

are strongly encouraged to determine the optimal dosage and potential off-target effects

empirically in their own experimental systems.

Parameter Value Context Reference

SIRT1 Activation

(EC1.5)
450 nM

In vitro biochemical

assay
[8]

Clinical Dose Range 0.25 g to 2.0 g daily
Oral administration in

human clinical trials
[9]

Oral Bioavailability ~14%
In humans, can be

increased with food
[2]

Brain Penetration 2.23 ± 0.61 µmol/L

In mouse brain after 6

months of dietary

administration

[10]

Selectivity Profile
Minimal activity

against >180 targets

Unpublished in vitro

data mentioned in a

publication

[1]
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Experimental Protocols
Protocol 1: In Vitro Kinase Profiling to Assess Off-Target
Effects
This protocol outlines a general method for screening SRT2104 against a panel of kinases to

identify potential off-target interactions. A radiometric assay is described here as it is

considered a gold standard.[11]

Materials:

Broad panel of purified recombinant kinases.

Specific peptide or protein substrates for each kinase.

SRT2104 stock solution (e.g., 10 mM in DMSO).

Kinase reaction buffer.

[γ-33P]ATP.

ATP solution.

96- or 384-well plates.

Phosphocellulose filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of SRT2104 in DMSO.

In the microplate wells, add the kinase reaction buffer.

Add the specific kinase to each well.

Add the serially diluted SRT2104 or DMSO (vehicle control).
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Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP.

Incubate for a predetermined time at the optimal temperature for the kinase.

Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the

phosphorylated substrate.

Wash the filter plate to remove unincorporated [γ-33P]ATP.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percentage of kinase activity inhibition for each concentration of SRT2104

compared to the DMSO control.

Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
CETSA is a method to verify the direct binding of a compound to its target in a cellular

environment.

Materials:

Cells of interest.

SRT2104.

DMSO (vehicle control).

Lysis buffer.

Equipment for heating samples precisely.

Western blotting reagents and antibodies for SIRT1 and suspected off-targets.
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Procedure:

Treat cultured cells with SRT2104 or DMSO for a specified time.

Harvest and wash the cells.

Resuspend the cell pellet in lysis buffer.

Divide the cell lysate into several aliquots.

Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

Centrifuge the heated lysates to pellet the aggregated proteins.

Collect the supernatant containing the soluble proteins.

Analyze the amount of soluble SIRT1 (and potential off-targets) at each temperature using

Western blotting.

A shift in the thermal denaturation curve of a protein in the presence of SRT2104 indicates

direct binding.
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Caption: SRT2104 allosterically activates SIRT1, a NAD+-dependent deacetylase.
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Caption: A general workflow for optimizing SRT2104 dosage in experiments.
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Caption: A decision tree for troubleshooting unexpected results with SRT2104.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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